![molecular formula C17H25N3O2S B2936467 1-acetyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide CAS No. 2097896-33-6](/img/structure/B2936467.png)
1-acetyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a synthetic compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated. In
Mechanism of Action
Target of action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The compound also contains an indole nucleus, which has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Biochemical pathways
Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds .
Pharmacokinetics
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Result of action
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Advantages and Limitations for Lab Experiments
One advantage of using 1-acetyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. It may also be useful in studying the mechanisms of action of certain enzymes and receptors in the brain. One limitation is that its exact mechanism of action is not fully understood, which may make it difficult to study.
Future Directions
There are several future directions for research on 1-acetyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential as a pain reliever and as an antidepressant. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Synthesis Methods
1-acetyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide can be synthesized through various methods, including the reaction of 1-acetyl-piperidin-4-one with 3-(thiophen-3-yl)propanal in the presence of sodium borohydride, followed by reaction with 1-bromo-3-chloropropane and piperidine-4-carboxylic acid. Another method involves the reaction of 1-acetyl-piperidin-4-one with 3-(thiophen-3-yl)propanal in the presence of sodium borohydride, followed by reaction with 1-bromo-3-chloropropane and 3-pyrrolidin-1-ylpropanoic acid.
Scientific Research Applications
1-acetyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide has been studied for its potential applications in scientific research. It has been found to have potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as a pain reliever and as an antidepressant.
properties
IUPAC Name |
1-acetyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-13(21)20-7-2-15(3-8-20)17(22)18-16-4-6-19(11-16)10-14-5-9-23-12-14/h5,9,12,15-16H,2-4,6-8,10-11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHXHJYGGKBGCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2CCN(C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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